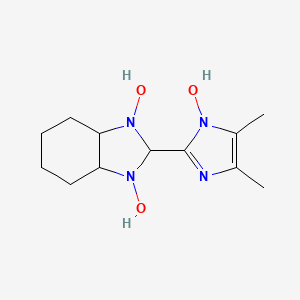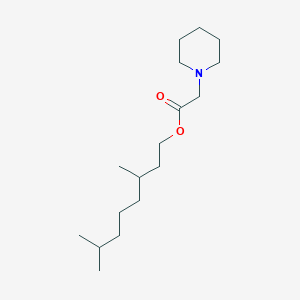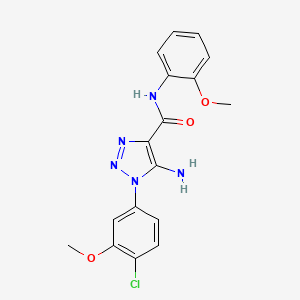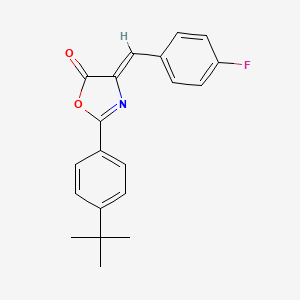
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a member of the oxazole family and is synthesized using a specific method.
作用机制
The mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cancer cells. 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In animal models, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory and anti-oxidant effects, making it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a range of other beneficial effects, including anti-inflammatory and anti-oxidant properties. However, there are also some limitations associated with the use of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments. For example, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a relatively complex molecule that requires careful synthesis and purification to ensure high yield and purity. Additionally, the mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of new cancer therapies based on the structure and mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one could be further studied for its potential applications in other fields, such as materials science and catalysis. Finally, the mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one could be further elucidated to optimize its use in lab experiments and to develop new drugs based on its structure and properties.
In conclusion, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one have been discussed in this paper. 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a complex molecule that requires careful synthesis and purification to ensure high yield and purity. The mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cancer cells. 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a range of beneficial effects, including anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
合成方法
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is synthesized using a specific method that involves the reaction of 4-tert-butylphenylhydrazine with 4-fluorobenzaldehyde in the presence of acetic acid. This reaction results in the formation of a hydrazone intermediate, which is then cyclized using acetic anhydride to form 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. The synthesis of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit potent anticancer activity against a range of cancer cell lines. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-20(2,3)15-8-6-14(7-9-15)18-22-17(19(23)24-18)12-13-4-10-16(21)11-5-13/h4-12H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQOMKVZOGDJOW-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)
![4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)
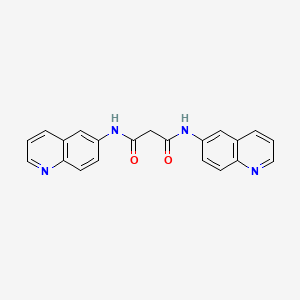
![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
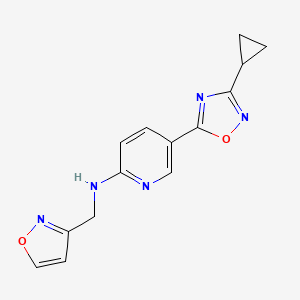
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)
